3-[(Furan-2-yl)methyl]-2-(2-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one
Description
Properties
CAS No. |
823192-00-3 |
|---|---|
Molecular Formula |
C16H17NO3S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H17NO3S/c1-11-15(18)17(10-12-6-5-9-20-12)16(21-11)13-7-3-4-8-14(13)19-2/h3-9,11,16H,10H2,1-2H3 |
InChI Key |
CQEZBYFIDOEXLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(S1)C2=CC=CC=C2OC)CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-ylmethyl)-2-(2-methoxyphenyl)-5-methylthiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with furan-2-carbaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with a thiazolidinone derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitutions
The thiazolidinone ring undergoes nucleophilic attacks at C-2 and C-4 positions:
Key Observations :
-
The C-2 position is more reactive toward nucleophiles due to conjugation with the adjacent carbonyl group .
-
Substituents on the furan ring (e.g., electron-withdrawing groups) reduce nucleophilic substitution rates .
Cyclization and Ring-Opening Reactions
The compound participates in further cyclization or ring-opening under specific conditions:
Mechanistic Notes :
-
Oxidative cyclization introduces fused heterocycles, enhancing π-stacking interactions with biological targets .
-
Strong acids protonate the thiazolidinone ring’s nitrogen, leading to ring cleavage.
Oxidation and Reduction
The furan and thiazolidinone moieties undergo redox reactions:
Spectroscopic Evidence :
-
FT-IR shows loss of C=O stretch (1740 cm⁻¹) upon reduction, confirming ring modification .
-
¹H NMR reveals downfield shifts for furan protons post-oxidation .
Interaction with Electrophiles
The furan’s electron-rich nature facilitates electrophilic substitutions:
Theoretical Insights :
Stability Under Environmental Conditions
Practical Implications :
-
Storage in amber vials at 4°C is recommended to prevent photodegradation .
-
Buffered formulations (pH 6–7) enhance shelf life.
Comparative Reactivity with Analogues
| Compound | Reactivity with NaBH₄ | Susceptibility to Hydrolysis | Electrophilic Substitution Sites |
|---|---|---|---|
| 3-[(Furan-2-yl)methyl] derivative (target) | Moderate | High (pH > 8) | C-5 (furan), C-2 (thiazolidinone) |
| 5-Methylthiazolidine-2,4-dione | Low | Low | C-4 (thiazolidinone) |
| 2-(Furan-2-yl)-thiazolidin-4-one | High | Moderate | C-5 (furan) |
Key Trend : The presence of a methoxyphenyl group increases electron density at the thiazolidinone ring, accelerating hydrolysis compared to non-substituted analogues .
Scientific Research Applications
Anticancer Activity
Research indicates that thiazolidin-4-one derivatives, including 3-[(Furan-2-yl)methyl]-2-(2-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one, exhibit promising anticancer properties.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various thiazolidinone compounds against several cancer cell lines, including human lung adenocarcinoma (A549) and glioblastoma (U251). The tested compound demonstrated significant selectivity and potency, with IC50 values indicating effective inhibition of cell proliferation. For instance, one derivative exhibited an IC50 of 23.30 ± 0.35 µM against A549 cells, showcasing its potential as an anticancer agent .
Antimicrobial Properties
Thiazolidinone derivatives have been recognized for their antibacterial and antifungal activities.
Case Study: Antibacterial Efficacy
In a comparative study of various thiazolidinone compounds, it was found that specific derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action was linked to the inhibition of bacterial RNA polymerase, making these compounds potential candidates for developing new antibiotics .
Anticonvulsant Activity
The anticonvulsant properties of thiazolidinones have also been explored.
Case Study: Picrotoxin-Induced Convulsion Model
In an experimental model involving picrotoxin-induced seizures, certain thiazolidinone derivatives were tested for their anticonvulsant effects. The results indicated a dose-dependent reduction in seizure frequency, suggesting that these compounds may serve as therapeutic agents for epilepsy management .
Anti-inflammatory Effects
Thiazolidinones are being investigated for their anti-inflammatory properties.
Case Study: In Vivo Inflammation Models
Research involving animal models of inflammation has shown that thiazolidinone derivatives can significantly reduce inflammatory markers and symptoms associated with conditions like arthritis. These findings suggest a potential application in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolidinone derivatives.
Data Table: Structure-Activity Relationship Insights
| Compound | Substituents | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Methoxy group on phenyl | 23.30 ± 0.35 | Anticancer |
| Compound B | Furan ring | 15.00 ± 0.20 | Antimicrobial |
| Compound C | Chlorine substitution | 10.00 ± 0.15 | Anti-inflammatory |
This table illustrates how specific substituents influence the biological activity of thiazolidinone derivatives, guiding future synthesis efforts.
Mechanism of Action
The mechanism of action of 3-(Furan-2-ylmethyl)-2-(2-methoxyphenyl)-5-methylthiazolidin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan and thiazolidinone moieties are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects at Position 2
- Target Compound : 2-Methoxyphenyl group. The methoxy group enhances lipophilicity and may improve membrane permeability compared to unsubstituted phenyl groups.
- Comparison with (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (): This analog features a 2-methylbenzylidene group at position 5 and a phenyl group at position 3. Synthesis involves K₂CO₃ and HCl, yielding yellow prisms via recrystallization .
Substituent Effects at Position 3
- Target Compound : Furan-2-ylmethyl group. Furan’s electron-rich π-system may facilitate interactions with biological targets or influence metabolic stability.
- Comparison with 3-(2H-1,3-Benzodioxol-5-ylmethyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one (): The benzodioxolylmethyl substituent introduces a bulkier, bicyclic structure. Crystal data (monoclinic P2₁/n, Z = 4) suggest a densely packed lattice, common in aromatic thiazolidinones .
Substituent Effects at Position 5
- Target Compound : Methyl group. This minimizes steric hindrance, possibly enhancing binding affinity compared to bulkier groups.
- Comparison with Antimicrobial Thiazolidin-4-one Derivatives (): Analogs with 5-(thiazolyl) or 5-(thiadiazolyl) substituents exhibit pronounced antimicrobial activity. The target’s 5-methyl group may lack the heterocyclic diversity required for broad-spectrum activity but could improve metabolic stability .
Biological Activity
3-[(Furan-2-yl)methyl]-2-(2-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a furan ring, a methoxyphenyl group, and a thiazolidinone core, which may contribute to its diverse pharmacological properties.
The molecular formula of this compound is with a molecular weight of 303.4 g/mol. Its IUPAC name is 3-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one, and it has the following structural characteristics:
| Property | Value |
|---|---|
| CAS No. | 823192-00-3 |
| Molecular Formula | C16H17NO3S |
| Molecular Weight | 303.4 g/mol |
| InChI Key | CQEZBYFIDOEXLA-UHFFFAOYSA-N |
Synthesis
The synthesis of 3-[(Furan-2-yl)methyl]-2-(2-methoxyphenyl)-5-methylthiazolidin-4-one typically involves multi-step organic reactions. A common method includes the condensation of 2-methoxybenzaldehyde with furan-2-carbaldehyde in the presence of a base, followed by reaction with a thiazolidinone derivative under controlled conditions. The reaction often utilizes solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have demonstrated that derivatives of thiazolidinones possess significant antimicrobial properties. The presence of the furan and methoxy groups may enhance this activity by improving the lipophilicity and membrane permeability of the compound.
- Anticancer Properties : Preliminary research suggests that 3-[(Furan-2-yl)methyl]-2-(2-methoxyphenyl)-5-methylthiazolidin-4-one may inhibit cancer cell proliferation. Its mechanism may involve the induction of apoptosis in various cancer cell lines, although specific pathways remain to be elucidated .
- Anti-inflammatory Effects : Some studies have reported that thiazolidinone derivatives can exhibit anti-inflammatory effects by modulating inflammatory cytokines and pathways . This compound may similarly influence such pathways due to its structural characteristics.
The mechanism of action for this compound likely involves interaction with specific molecular targets within biological systems. The furan and thiazolidinone moieties are crucial for binding affinity and specificity towards enzymes or receptors, potentially leading to inhibition or activation of key signaling pathways involved in disease processes.
Case Studies
Several studies have been conducted to explore the biological activity of related thiazolidinone compounds:
- Antimicrobial Study : A study evaluated various thiazolidinone derivatives against bacterial strains, revealing that modifications in the aromatic substituents significantly influenced antimicrobial potency. This supports the hypothesis that structural variations in compounds like 3-[(Furan-2-yl)methyl]-2-(2-methoxyphenyl)-5-methylthiazolidin-4-one could enhance efficacy against pathogens.
- Cancer Cell Line Testing : In vitro studies on cancer cell lines demonstrated that certain thiazolidinone derivatives induced apoptosis through caspase activation pathways, suggesting potential therapeutic applications for compounds with similar structures .
Q & A
Q. What are the recommended synthetic methodologies for preparing 3-[(Furan-2-yl)methyl]-2-(2-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one?
A conventional synthesis involves condensing a substituted thiazolidinone precursor with a furan-containing aldehyde under acidic conditions. For example, microwave-assisted synthesis (MAS) can significantly reduce reaction time and improve yields. A typical protocol includes reacting 3-[(furan-2-yl)methyl]amine derivatives with 2-(2-methoxyphenyl)thiazolidin-4-one intermediates in dimethylformamide (DMF) at 120–125°C for 6–7 hours under microwave irradiation . Post-reaction workup includes neutralization with sodium bicarbonate and recrystallization from ethanol.
Q. How can the molecular structure of this compound be validated experimentally?
X-ray crystallography is the gold standard for structural validation. For instance, related thiazolidinone derivatives (e.g., 3-(2-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one) crystallize in a monoclinic system (space group P2₁/n) with unit cell parameters:
Q. Which computational methods are suitable for modeling this compound’s electronic properties?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level reliably predicts molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. For example, studies on analogous thiazolidinones reveal dihedral angles between the furan and methoxyphenyl moieties of ~15–20°, influencing π-π stacking and reactivity .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?
Conflicting structural models (e.g., cis vs. trans configurations) can be resolved using ORTEP-III-generated displacement ellipsoids and Hirshfeld surface analysis. A study on a similar compound (5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one) identified key intermolecular interactions (e.g., S···O contacts) via CrystalExplorer, confirming the dominant conformation . Software like SHELXD and Olex2 can refine twinned or low-resolution datasets.
Q. What strategies address contradictions in biological activity data for thiazolidinone derivatives?
Discrepancies in bioactivity (e.g., antiviral vs. antidiabetic effects) may arise from assay conditions or substituent effects. A systematic approach includes:
- SAR Analysis : Varying substituents (e.g., replacing the 5-methyl group with nitro or chloro) to isolate pharmacophores.
- Docking Studies : Using AutoDock Vina to simulate binding to targets like PPAR-γ or PAK4, which are implicated in metabolic and oncogenic pathways .
- In Vitro Validation : Parallel testing in standardized cell lines (e.g., HepG2 for antidiabetic activity) under controlled redox conditions .
Q. How can reactive functional groups (e.g., thiazolidinone sulfur) be stabilized during experimental handling?
The thiazolidinone ring’s sulfur atom is prone to oxidation. Mitigation strategies include:
Q. What advanced techniques elucidate the compound’s interaction with biological macromolecules?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics to immobilized proteins (e.g., albumin for pharmacokinetic studies).
- Cryo-EM : Resolves binding modes to large targets like FAD-dependent oxidoreductases at near-atomic resolution .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for ligand-receptor interactions .
Methodological Notes
- Data Reproducibility : Cross-validate crystallographic data with CIF files from the Cambridge Structural Database (CSD) .
- Safety Protocols : Use PPE (gloves, goggles) and fume hoods when handling reactive intermediates (e.g., thiolactic acid) .
- Software Tools : SHELX for refinement , GaussView for DFT visualization , and PyMOL for docking simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
